molecular formula C10H11N3O B8815008 3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde CAS No. 459448-04-5

3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde

Cat. No. B8815008
M. Wt: 189.21 g/mol
InChI Key: NSYUIEIIQDSMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

459448-04-5

Product Name

3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-7(2)10-12-11-9-4-3-8(6-14)5-13(9)10/h3-7H,1-2H3

InChI Key

NSYUIEIIQDSMID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cold (0° C.), dark brown solution of 0.48 g of 6-bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine in 5 mL of tetrahydrofuran was added slowly 1.3 mL of 2 M isopropylmagnesium chloride in tetrahydrofuran. After 30 minutes N,N-dimethylformamide was added; the ice bath was removed, and the mixture was heated to 50° C. for 150 minutes. The mixture was cooled to 22° C., diluted with 1 M hydrochloric acid, and stirred for 10 minutes. The mixture was made basic with saturated aqueous sodium carbonate, and extracted with ethyl acetate (3×). The combined extracts were washed with brine (2×), dried (sodium sulfate), filtered, and the filtrate was concentrated to give a light yellow solid which was crystallized (ethyl acetate, hexanes, and methanol) to give 0.19 g of 3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde as a faint yellow solid.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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